2,4-Bis(trifluoromethyl)phenylboronic acid
Overview
Description
2,4-Bis(trifluoromethyl)phenylboronic acid is a boronic acid derivative characterized by the presence of two trifluoromethyl groups at the ortho and para positions on the phenyl ring. It has been identified as a highly effective catalyst in dehydrative amidation reactions between carboxylic acids and amines, which is crucial for α-dipeptide synthesis . The ortho-substituent plays a significant role in the catalytic process by preventing the coordination of amines to the boron atom, thus accelerating the amidation .
Synthesis Analysis
The synthesis of related bis(trifluoromethyl)phenyl derivatives has been reported through the reaction of RFLi with PnCl3, leading to a series of compounds with varying pnictogen centers . Although the exact synthesis of 2,4-bis(trifluoromethyl)phenylboronic acid is not detailed in the provided papers, similar synthetic routes involving halogen-lithium exchange followed by reaction with boron compounds could be inferred.
Molecular Structure Analysis
The molecular structure of 2,4-bis(trifluoromethyl)phenylboronic acid is not directly discussed in the provided papers. However, the structural analysis of related compounds, such as bis(2,4,6-tris(trifluoromethyl)phenyl) derivatives, has been confirmed through crystal structures and spectral data . These studies suggest that the trifluoromethyl substituents significantly influence the electronic properties of the molecule.
Chemical Reactions Analysis
2,4-Bis(trifluoromethyl)phenylboronic acid is primarily recognized for its catalytic activity in facilitating the formation of amide bonds. The ortho-substituent's role in preventing amine coordination to the boron atom is a key factor in its effectiveness as a catalyst . Additionally, the bis(trifluoromethyl)phenyl moiety has been utilized in other contexts, such as protective groups for diols, indicating its versatility in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-bis(trifluoromethyl)phenylboronic acid are not explicitly described in the provided papers. However, the presence of trifluoromethyl groups is known to confer high stability and electron-withdrawing characteristics to the molecule, which can be inferred to affect its reactivity and physical properties. The related bis(trifluoromethyl)phenyl derivatives exhibit properties such as solubility in organic solvents and stability under various conditions .
Scientific Research Applications
Catalytic Applications
2,4-Bis(trifluoromethyl)phenylboronic acid has been found to be an effective catalyst in various chemical reactions. For instance, it catalyzes the dehydrative amidation between carboxylic acids and amines, playing a crucial role in accelerating amidation and facilitating α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018). Moreover, it has been used as a catalyst in [4 + 3] cycloaddition reactions, enabling the preparation of cyclohepta[b]benzofurans and cyclohepta[b]indoles (Cao, Bian, & Zheng, 2015).
Material Synthesis
This compound plays a role in the synthesis of novel materials. For example, it has been used in the synthesis of star-shaped imide compounds containing electron-donating or electron-withdrawing side groups (Jeon & Yoon, 2012). Additionally, 2,4-bis(trifluoromethyl)phenylboronic esters, derived from this acid, have been applied as protective groups for diols in various organic transformations, illustrating its versatility in synthetic chemistry (Shimada et al., 2019).
Supramolecular Chemistry
In the field of supramolecular chemistry, 2,4-bis(trifluoromethyl)phenylboronic acid has been involved in the formation of rotaxanes through multicomponent self-assembly processes (Christinat, Scopelliti, & Severin, 2008). These rotaxanes have been characterized by X-ray crystallography, highlighting the compound's utility in creating complex molecular architectures.
Analytical Chemistry
In analytical chemistry, derivatives of this compound, such as 3,5-bis(trifluoromethyl)phenylboronic acid, have been utilized in gas chromatography as derivatizing reagents for halides, demonstrating its application in enhancing analytical methods (Yazdi & Stephen, 1992).
Tribology
In tribology, a study focused on a novel long-chain alkyl phenylboronic acid ester containing a heterocyclic compound derived from 2,4-bis(trifluoromethyl)phenylboronic acid. This ester showed outstanding hydrolytic stability and promising tribological properties, suggesting potential applications in lubrication and wear protection (Li et al., 2014).
Safety And Hazards
properties
IUPAC Name |
[2,4-bis(trifluoromethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF6O2/c10-7(11,12)4-1-2-6(9(16)17)5(3-4)8(13,14)15/h1-3,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYPBMBWKYALCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382198 | |
Record name | 2,4-Bis(trifluoromethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(trifluoromethyl)phenylboronic acid | |
CAS RN |
153254-09-2 | |
Record name | 2,4-Bis(trifluoromethyl)phenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153254-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Bis(trifluoromethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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